3-(2-苯并噻唑基)香豆素

描述

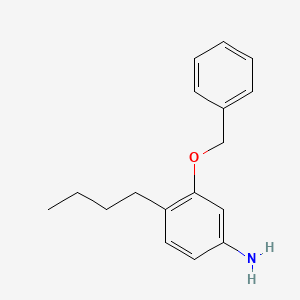

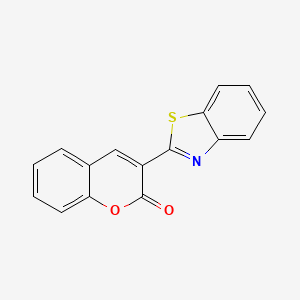

3-(2-Benzothiazolyl)coumarin is a useful research compound. Its molecular formula is C16H9NO2S and its molecular weight is 279.3 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(2-Benzothiazolyl)coumarin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 701113. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-Benzothiazolyl)coumarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Benzothiazolyl)coumarin including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

用于涤纶织物的荧光染料

3-(2-苯并噻唑基)香豆素化合物已被合成并用作涤纶织物的荧光染料 . 这些染料通过简单的缩合反应制备,它们的化学结构使用 FT-IR、1H-NMR、质谱和 UV/Vis 等技术进行分析。 染色的织物具有很强的色牢度和良好的耐洗、耐汗、耐光牢度,使其适合需要耐用性和鲜艳色彩的纺织应用 .

合成方法和新的应用

香豆素衍生物,包括 3-(2-苯并噻唑基)香豆素,正在探索其合成方法和在科学研究中的新应用 . 这些化合物因其生物活性及其独特的特性而具有重要意义,在新型药物开发中发挥着至关重要的作用。 IntechOpen 的章节讨论了香豆素衍生物的各种一锅法合成方法及其最新的生物应用 .

癌症研究中的 MEK1 抑制剂

一些 3-苯并噻唑-2-基香豆素衍生物已被评估为 MEK1 抑制剂,在癌症研究中非常重要 . 分子对接研究表明,这些化合物与 MEK1 酶的相互作用可能有利于活性,表明它们在肿瘤学中作为治疗剂的潜力 .

作用机制

Target of Action

3-(2-Benzothiazolyl)coumarin, also known as Coumarin 6 (C6), is a chromophore of the highly conjugated coplanar molecule . It is primarily used as a fluorescent dye for staining polymer particles, organelles, or medical materials . It has also been employed as a high-gain medium in tunable and amplifier lasers .

Mode of Action

The mode of action of 3-(2-Benzothiazolyl)coumarin is primarily through its optical properties . It has been identified and employed as a fluorescent dye for staining organelles or medical materials . The compound’s interaction with its targets results in fluorescence in visible light, significant Stokes shifts, and high quantum yields .

Biochemical Pathways

The biochemical pathways affected by 3-(2-Benzothiazolyl)coumarin are primarily related to its use as a fluorogenic probe for the detection of phenols . It has been shown to be useful in detecting the hydrolysis of phenolic compounds, such as coumarin derivatives .

Pharmacokinetics

Its solubility in dmso and ethanol suggests that it may have good bioavailability.

Result of Action

The result of the action of 3-(2-Benzothiazolyl)coumarin is the generation of fluorescence, which is used for staining and detection purposes . Its optical properties have been shown to be influenced by the annealing temperature .

Action Environment

The action of 3-(2-Benzothiazolyl)coumarin can be influenced by environmental factors. For instance, the optical properties of C6 thin films were shown to be influenced by the annealing temperature . This suggests that the compound’s action, efficacy, and stability may be affected by temperature and other environmental conditions.

生化分析

Biochemical Properties

3-(2-Benzothiazolyl)coumarin has been shown to have interesting and promising optical features, such as fluorescence in visible light, significant Stokes shifts, and high quantum yields . It has been used as a fluorescent dye for staining polymer particles, organelles, or materials used in medicine .

Cellular Effects

The cellular effects of 3-(2-Benzothiazolyl)coumarin are primarily related to its optical properties. As a fluorescent dye, it can be used to stain organelles or medical materials, providing a useful tool for visualizing cellular structures .

Molecular Mechanism

The molecular mechanism of 3-(2-Benzothiazolyl)coumarin is primarily related to its optical properties. Its fluorescence properties allow it to be used as a dye, enabling the visualization of cellular structures .

Temporal Effects in Laboratory Settings

The structural and optical properties of thermally evaporated 3-(2-Benzothiazolyl)coumarin thin films on a pre-cleaned quartz substrate were studied as a function of the annealing temperature . The estimated optical band gap was decreased from 2.12 eV to 2.01 eV as the annealing temperature was increased .

Metabolic Pathways

Coumarins are known to be metabolized by hydroxylation at various positions, with the most common routes of hydroxylation being at positions 7 and 3 .

Transport and Distribution

As a fluorescent dye, it can be used to stain various cellular structures, suggesting that it can be distributed throughout the cell .

Subcellular Localization

As a fluorescent dye, it can be used to stain various cellular structures, suggesting that it can localize to various subcellular compartments .

属性

IUPAC Name |

3-(1,3-benzothiazol-2-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2S/c18-16-11(9-10-5-1-3-7-13(10)19-16)15-17-12-6-2-4-8-14(12)20-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZRPGPWSFZJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327917 | |

| Record name | 3-(1,3-benzothiazol-2-yl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032-98-0 | |

| Record name | 3-(1,3-benzothiazol-2-yl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic methods for producing 3-(2-Benzothiazolyl)coumarins?

A1: Several methods for synthesizing 3-(2-Benzothiazolyl)coumarins have been explored. One common approach involves a one-pot reaction using 2-benzothiazolylacetonitrile and 2-hydroxybenzaldehydes in ethanol with a catalytic amount of NaOH. [, ] Another method utilizes an uncatalyzed Knoevenagel condensation of 2-cyanomethylbenzothiazole with aromatic aldehydes, leading to the formation of 3-aryl-2-(2-benzothiazolyl)-acrylonitriles and 3-(2-benzothiazolyl)-coumarin imines. []

Q2: How does the structure of 3-(2-Benzothiazolyl)coumarin derivatives influence their application as fluorescent dyes?

A2: Research indicates that the length of the carbon chain at the 7-position of the coumarin ring in 3-(2-Benzothiazolyl)coumarin dyes directly impacts their color strength. Specifically, increasing the number of carbons leads to enhanced color strength when applied to polyester fabrics. []

Q3: What analytical techniques are typically employed to characterize 3-(2-Benzothiazolyl)coumarin and its derivatives?

A3: Commonly used techniques for structural characterization include Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), mass spectrometry (MS), and ultraviolet-visible spectroscopy (UV/Vis). These methods provide valuable information regarding the chemical structure and color characteristics of the synthesized compounds. []

Q4: Has there been any research on the fluorescence properties of 3-(2-Benzothiazolyl)coumarins?

A4: Yes, studies have investigated the fluorimetric properties of 3-(2-Benzothiazolyl)coumarins. [] This area of research explores the potential of these compounds in applications such as fluorescent probes and sensors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Vinyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1615508.png)